molecular formula C12H12O3 B1532383 3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one CAS No. 1255147-77-3

3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one

Cat. No.: B1532383
CAS No.: 1255147-77-3
M. Wt: 204.22 g/mol
InChI Key: XAYXQZQVCFJKDG-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one: is a chemical compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol This compound is characterized by its cyclohexenone core structure, which is substituted with hydroxy groups at the 3 and 5 positions, and a phenyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one can be achieved through several methods. One notable method involves the [3,3]-sigmatropic rearrangement route. This method starts with phenyl pyruvate and suitable enones. The reaction is carried out in alkaline tert-butanol or toluene solutions under microwave-assisted conditions, yielding products with anti-configuration . When the reaction is performed in alkaline water, a mixture of products with anti and syn conformations is obtained .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes scaling up the reaction conditions and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclohexanone derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of 3-keto-5-(4-hydroxyphenyl)cyclohex-2-en-1-one.

    Reduction: Formation of 3-hydroxy-5-(4-hydroxyphenyl)cyclohexanone.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect pathways involved in cellular processes, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one is unique due to the presence of hydroxy groups at both the 3 and 5 positions, which can significantly influence its reactivity and interactions with other molecules. The position and nature of the substituents on the phenyl ring also play a crucial role in determining the compound’s chemical and biological properties .

Biological Activity

3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one, also known as a phenolic compound, has garnered significant attention in the fields of pharmacology and medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclohexenone core with hydroxyl groups that can participate in hydrogen bonding, enhancing its interactions with biological macromolecules. Its molecular formula is C12H12O2C_{12}H_{12}O_2, with a molecular weight of approximately 204.22 g/mol.

The biological activity of this compound is primarily attributed to:

  • Hydrogen Bonding : The hydroxy groups facilitate interactions with various biological targets, influencing their activity.
  • Redox Reactions : The compound can undergo oxidation-reduction processes that affect cellular signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory and cancer pathways, suggesting potential therapeutic roles.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell lines, which may be linked to its ability to modulate signaling pathways associated with inflammation.

2. Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against several bacterial strains. This suggests potential applications in treating infections or as a preservative in pharmaceuticals.

3. Anticancer Effects

The compound has shown promise in inhibiting the proliferation of cancer cells across various types, including breast and ovarian cancers. It appears to induce apoptosis and cell cycle arrest in cancer cell lines, making it a candidate for further investigation as an anticancer agent .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by modifications to its structure. Key observations include:

  • Hydroxyl Substituents : The presence and position of hydroxyl groups significantly affect the compound's potency against specific biological targets.
  • Phenyl Ring Modifications : Alterations to the phenyl group can enhance or diminish biological activity, indicating the importance of electronic properties and steric factors in SAR studies .

Case Study 1: Anticancer Activity

In a study involving SKOV-3 ovarian cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in resistant cancer types .

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a marked decrease in the secretion of TNF-alpha and IL-6 upon treatment with varying concentrations of the compound, suggesting its role as a modulator of inflammatory responses.

Research Findings Summary Table

Biological ActivityObservationsReferences
Anti-inflammatoryInhibits cytokine production,
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis and cell cycle arrest ,
Structure Activity InsightsHydroxyl groups enhance potency ,

Properties

IUPAC Name

3-hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,7,9,13-14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYXQZQVCFJKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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